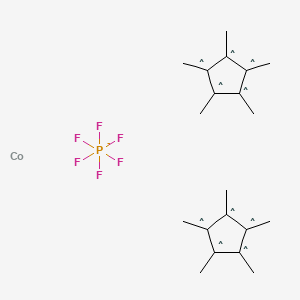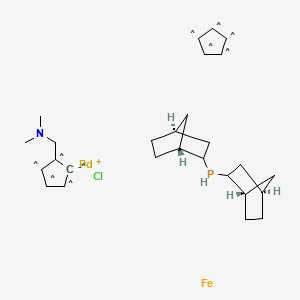![molecular formula C10H13ClF3N3O2 B6289079 N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride CAS No. 1047652-77-6](/img/structure/B6289079.png)
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C10H12F3N3O2.ClH. It is known for its diverse applications in various fields, including medical, environmental, and industrial research . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a diamine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and amination processes, often carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diamine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The diamine moiety allows for interactions with nucleophilic sites on target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine
- 4-nitro-3-trifluoromethylphenylamine
- N1-(4-nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
Uniqueness
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical stability and reactivity. The diamine moiety further contributes to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2.ClH/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14;/h2-3,6,15H,1,4-5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBYGXYHHVLZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)

![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)

